molecular formula C6H2BrClN2O B567346 7-Bromo-4-chlorofuro[3,2-d]pyrimidine CAS No. 1211595-48-0

7-Bromo-4-chlorofuro[3,2-d]pyrimidine

Katalognummer: B567346
CAS-Nummer: 1211595-48-0
Molekulargewicht: 233.449
InChI-Schlüssel: UCSMOMJNVDQFHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-4-chlorofuro[3,2-d]pyrimidine is a heterocyclic compound that features a fused furan and pyrimidine ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chlorofuro[3,2-d]pyrimidine typically involves the bromination and chlorination of a furo[3,2-d]pyrimidine precursor. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-4-chlorofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound serves as an important building block in the synthesis of various pharmaceuticals. Notably, it is utilized in the preparation of active pharmaceutical ingredients (APIs) that target different disease mechanisms.

Anticancer Activity

Research has indicated that derivatives of 7-Bromo-4-chlorofuro[3,2-d]pyrimidine exhibit significant cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated several derivatives for their cytotoxicity against breast cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
This compound1.20MCF-7
This compound1.90MDA-MB-231

These results suggest that compounds derived from this compound may serve as effective anticancer agents due to their low IC50 values compared to conventional chemotherapeutics like doxorubicin.

Antifungal Activity

In addition to its anticancer properties, this compound has been evaluated for antifungal activity.

Case Study: Antifungal Efficacy

A series of furo[3,2-d]pyrimidine-based chalcones were tested for their antifungal properties against common pathogens:

CompoundInhibition Rate (%)Pathogen
This compound85Botrytis cinerea
This compound90Phomopsis sp.

These findings indicate that this compound can effectively inhibit fungal growth, making it a candidate for further development as an antifungal agent.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements have led to methods that achieve high purity levels (over 99.5%) without extensive purification steps.

Synthesis Method Overview

The synthesis typically includes:

  • Utilization of starting materials such as ethyl cyanoacetate.
  • Reaction conditions that minimize by-products.
  • High-yielding protocols that enhance economic viability.

These methods not only improve the efficiency of producing the compound but also facilitate its application in larger-scale pharmaceutical manufacturing processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds derived from this compound.

Key Insights on SAR

  • Substituents such as bromine and chlorine enhance lipophilicity and alter electronic properties.
  • Modifications at specific positions on the pyrimidine ring can lead to increased potency against targeted diseases.

This knowledge aids researchers in designing more effective derivatives with improved therapeutic profiles.

Wirkmechanismus

The mechanism of action of 7-Bromo-4-chlorofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
  • 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine

Uniqueness

7-Bromo-4-chlorofuro[3,2-d]pyrimidine is unique due to its fused furan and pyrimidine ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Biologische Aktivität

7-Bromo-4-chlorofuro[3,2-d]pyrimidine is a compound belonging to the pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, particularly its anticancer properties, kinase inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H3BrClN3\text{C}_6\text{H}_3\text{BrClN}_3

This compound features a bromine atom and a chlorine atom that contribute to its reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study by Elzahabi et al. demonstrated that derivatives of pyrido[2,3-d]pyrimidines, including this compound, showed substantial inhibitory effects against various cancer cell lines such as HepG-2 and HCT-116. The IC50 values for these compounds were found to be comparable to established chemotherapeutics like doxorubicin, indicating promising potential as anticancer agents .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG-26.9Inhibition of CDK4/6
HCT-1165.9Induction of apoptosis
PC-312.8Cell cycle arrest

Kinase Inhibition

The compound has been shown to inhibit various kinases involved in cancer progression. Specifically, it targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDK4/6 has been linked to the induction of G1 phase arrest in cancer cells, leading to reduced proliferation . The ability of this compound to selectively inhibit these kinases positions it as a potential therapeutic agent in cancer treatment.

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Cell Cycle Arrest : The compound induces G1 phase arrest by inhibiting CDK4/6 activity.
  • Apoptosis Induction : It promotes apoptosis through the activation of pro-apoptotic proteins such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
  • Inhibition of Tumor Growth : By targeting specific kinases associated with tumor growth and survival, this compound can effectively hinder cancer cell proliferation.

Case Studies

Several studies have investigated the biological activity of related compounds within the pyrido[2,3-d]pyrimidine class, providing insights into their therapeutic potential:

  • Study on HepG2 Cells : A recent study highlighted that derivatives similar to this compound exhibited IC50 values ranging from 29 to 59 µM against HepG2 cells. The most potent derivative showed comparable activity to known tyrosine kinase inhibitors (TKIs) .
  • Mechanistic Investigations : Another research effort revealed that these compounds could induce significant apoptosis in cancer cells via upregulation of pro-apoptotic signals and downregulation of survival pathways .

Eigenschaften

IUPAC Name

7-bromo-4-chlorofuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2O/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSMOMJNVDQFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(O1)C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680966
Record name 7-Bromo-4-chlorofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211595-48-0
Record name 7-Bromo-4-chlorofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.